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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929

Physicochemical Properties and Molecular
Structure

3-Fluoro-4-hydroxybenzaldehyde is a beige solid at room temperature.[1][2] Its structure
incorporates three key functional groups on a benzene ring: a hydroxyl group, a fluorine atom,
and an aldehyde group. This unique substitution pattern dictates its chemical reactivity and is
the origin of its characteristic spectroscopic features.

Property Value Source
Chemical Formula C7HsFO:2 [1]13]
Molecular Weight 140.11 g/mol [11[3]114]
Melting Point 121-124 °C [1112]
Appearance Beige Powder/Solid [1][2]
IUPAC Name 3-fluoro-4- 3]
hydroxybenzaldehyde
Synonyms 2-Fluoro-4-formylphenol [1112][3]

graph "molecule" {
layout=neato;
node [shape=plaintext, fontsize=12];
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edge [fontsize=10];

// Define nodes for atoms with positions
Cl [label="C", pos="0,1.2'"];

C2 [label="C", pos="-1.04,0.6!"1;
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!'"];

C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!"1;

C CHO [label="C", pos="2.08,1.2!"];
0 CHO [label="0", pos="3.12,0.8!"];
H CHO [label="H", pos="2.08,2.0!"];
0 OH [label="0", pos="0,-2.1!"];

H OH [label="H", pos="0.7,-2.5!"];
F [label="F", pos="-2.08,-1.2!"];
H2 [label="H", pos="-1.8,1.0!"];

H5 [label="H", pos="1.8,-1.0!"];

H6 [label="H", pos="1.8,1.0!"1];

// Define bonds

Cl -- C2;
c2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- Co;
c6 -- C1;
Cl -- C CHO;

C_CHO -- 0 _CHO [style=double];
C_CHO -- H_CHO;

C4 -- 0 OH;

0 OH -- H OH;
C3 -- F;

C2 -- H2;
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C5 -- H5;
C6 -- H6;

// Benzene ring double bonds

node[shape=none, label=""] pl;
node[shape=none, label=""] p2;
node[shape=none, label=""] p3;

edge [style=double];

Cl--C6;
C2--C3;
C4--C5;
}

Caption: Molecular structure of 3-Fluoro-4-hydroxybenzaldehyde.

Synthesis and Purification Overview

For spectroscopic validation, understanding the synthetic route is crucial as it informs potential
impurities. A common laboratory-scale synthesis involves the demethylation of its precursor, 3-
Fluoro-4-methoxybenzaldehyde.[5] This is often achieved using strong Lewis acids like boron
tribromide (BBrs3) in an inert solvent or by refluxing with hydrobromic acid (HBr).[5] The crude
product is then typically purified via silica gel column chromatography to yield the final high-
purity compound.[5]

3-Fluoro-4-methoxy-
benzaldehyde

Demethylation Agent
(e.g., BBrs or HBr)

Dichloromethane

Reaction under Crude Product [ Aqueous Workup Silica Gel Column IERCEA=IE-7e) Pure 3-Fluoro-4-hydroxy-
inert atmosphere & Extraction Chromatography benzaldehyde
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Caption: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy probes the vibrational modes of molecules. The
absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific
functional groups. For 3-Fluoro-4-hydroxybenzaldehyde, the key diagnostic peaks arise from
the O-H, C=0, C-F, and aromatic C=C bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

e Instrument Setup: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with
an ATR accessory (e.g., a diamond crystal).[3]

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric (CO2, H20) and instrument-related absorptions.

o Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto
the ATR crystal.

o Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Collect the spectrum, typically over a range of 4000—650 cm~1.[6]

o Data Processing: Perform an ATR correction if necessary and baseline correction to obtain
the final spectrum.

Data Interpretation:
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Wavenumber
(cm™)

Vibration Mode

Intensity

Rationale

3400 - 3200

O-H stretch (phenolic)

Strong, Broad

The broadness is due
to intermolecular
hydrogen bonding in
the solid state.

~1680 - 1660

C=0 stretch
(aldehyde)

Strong, Sharp

Conjugation with the
aromatic ring lowers
the frequency from a
typical aliphatic
aldehyde (~1725

cm™1).

~1620 - 1580

C=C stretch

(aromatic)

Medium-Strong

Multiple bands are
expected,
characteristic of the

benzene ring.

~1280 - 1240

C-O stretch (phenolic)

Strong

Strong absorption
typical for aryl-OH
bonds.

~1200 - 1100

C-F stretch

Strong

The C(sp?)-F bond
vibration is a strong
and reliable indicator
in the fingerprint

region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in

solution, providing detailed information about the chemical environment, connectivity, and

spatial relationships of the hydrogen (*H) and carbon (*3C) atoms.

Experimental Protocol (*H and 3C NMR):
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e Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.[7]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical
shift scale to 0 ppm.[7]

o Spectrometer Setup: Insert the tube into the NMR spectrometer (e.g., 300 or 400 MHz).[6]
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve high resolution.

o Data Acquisition: Acquire the H spectrum, followed by the 13C spectrum. For 3C, a proton-
decoupled experiment is standard.

o Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum.
[7] Calibrate the chemical shift axis using the TMS signal.[7] For *H NMR, integrate the
signals to determine proton ratios.

'H NMR Spectroscopy

The *H NMR spectrum is highly informative due to the distinct electronic environments of the
four protons. The electron-withdrawing nature of the aldehyde and fluorine substituents
deshields nearby protons (moves them downfield), while the electron-donating hydroxyl group
provides a shielding effect.[7]
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Proton Assignments & Key Couplings

H-6 (~7.67 ppm) ———————---—- >
H-2 (~7.62 ppm) ————————-—-—- >
H-5 (~7.16 ppm) ———————---—- >

H-Hydroxyl (~6.04 ppm, exchangeable) —--=>

H-Aldehyde (~9.86 ppm) ——=------ >

Click to download full resolution via product page

Caption: *H NMR assignments for 3-Fluoro-4-hydroxybenzaldehyde.

IH NMR Data and Interpretation (in CDCIs):
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Chemical Shift
(5, ppm)

Proton Multiplicity

Coupling
Constant (J,
Hz)

Rationale

-CHO ~9.86 Singlet (s)

The aldehyde
proton is highly
deshielded and
typically shows
no coupling to

other protons.[5]

Doublet of
doublets (dd)

H-6 ~7.67

J(H6-H5) = 8.5
Hz (ortho), J(H6-
F)=2.0Hz

(meta)

Ortho to the
electron-
withdrawing
aldehyde group,
leading to a
downfield shift. It
is coupled to
both H-5 (ortho)
and the fluorine

atom (meta).

Doublet of
doublets (dd)

H-2 ~7.62

JH2-F)=11.5
Hz (ortho), J(H2-
H6) = 2.0 Hz

(meta)

Ortho to the
fluorine atom,
resulting in a
large ortho H-F
coupling
constant. Also
shows smaller
meta coupling to
H-6.

H-5 ~7.16 Multiplet (m) or

Triplet (t)

J(H5-H6) = 8.5
Hz (ortho), J(H5-
F)=85Hz

(meta)

Ortho to the
electron-donating
hydroxyl group,
causing an
upfield shift. It is
coupled to H-6
(ortho) and the
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fluorine atom
(meta). The
similar coupling
constants can
make the signal
appear as a
triplet.[5]

The chemical
shift of the
phenolic proton

is concentration

and solvent-
) Exchangeable dependent. It
-OH ~6.04 Singlet (s), broad )
with D20 appears as a

broad singlet and
will disappear
upon shaking the
sample with a
drop of D20.[5]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will show seven distinct signals, one for each carbon
atom. The chemical shifts are heavily influenced by the attached substituents and their
electronic effects. A key feature is the presence of carbon-fluorine (C-F) coupling, which can
split the signals of carbons close to the fluorine atom.

13C NMR Data and Interpretation (Predicted):
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Carbon

Chemical Shift (5,
ppm)

Multiplicity (due to .
: Rationale
C-F coupling)

~190

The aldehyde carbon
is the most

Doublet (d) deshielded. It will
exhibit a small
coupling (*JCF) to the

fluorine atom.

~158

The carbon directly
bonded to fluorine
shows a very large
one-bond C-F
coupling constant
(LJCF > 240 Hz).

Doublet (d)

C-OH

~152

This quaternary
carbon is deshielded
by the attached
Doublet (d) oxygen. It will show a
two-bond C-F

coupling (RJCF).

C-CHO

~130

The ipso-carbon
attached to the
Singlet (s) or small aldehyde group. May
Doublet (d) show a small three-
bond C-F coupling
(3JCF).

C-2

~128

This aromatic methine
carbon is adjacent to
Doublet (d) the fluorine and will
show a two-bond C-F
coupling (RJCF).

C-6

~125

This methine carbon
Doublet (d) will show a three-bond
C-F coupling (23JCF).
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This methine carbon

is furthest from the
C-5 ~118 Singlet (s) fluorine and may not

show resolved C-F

coupling.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is
used to determine the molecular weight of the compound and can provide structural
information based on fragmentation patterns. For 3-Fluoro-4-hydroxybenzaldehyde, the
exact mass provides confirmation of the elemental composition.

Experimental Protocol (GC-MS or ESI-MS):

o Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g.,
dichloromethane) and inject it into the gas chromatograph. For Electrospray lonization (ESI-
MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it
directly into the source.

 |onization: In GC-MS, Electron lonization (El) is typically used. In ESI-MS, a soft ionization
occurs, often forming protonated ([M+H]*) or deprotonated ([M-H]~) molecules.

e Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or
time-of-flight) based on their m/z ratio.

» Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation:
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m/z Value lon Rationale

Molecular lon: The parent ion
corresponding to the exact
molecular weight of the
compound (C7HsFO2).[3] This

peak will be the highest mass

140 [M]*e

in an El spectrum.

Loss of a hydrogen radical
from the aldehyde or hydroxyl

139 [M-H]* group. This is a very common
and often intense fragment in
EI-MS.[3]

Loss of the formyl radical
11 IM-CHOJ* (*CHO), a characteristic
fragmentation pathway for

benzaldehydes.

Safety and Handling

3-Fluoro-4-hydroxybenzaldehyde is classified as a hazardous substance. It is known to
cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335).[3]

Precautionary Measures:

Avoid inhalation, ingestion, and contact with skin and eyes.[2]

Use only in a well-ventilated area.[2]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[8]

Store in a cool, well-ventilated place with the container tightly closed.[2]

Conclusion
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The spectroscopic profile of 3-Fluoro-4-hydroxybenzaldehyde is distinct and well-defined by
the interplay of its hydroxyl, fluoro, and aldehyde functional groups. IR spectroscopy provides
rapid confirmation of these key groups. Mass spectrometry confirms the molecular weight and
elemental formula. Most powerfully, *H and 13C NMR spectroscopy, through a detailed analysis
of chemical shifts and coupling constants (especially H-F and C-F couplings), allows for the
unequivocal assignment of every atom in the molecular structure. This guide provides the
foundational data and interpretive logic necessary for researchers to confidently verify the
identity and purity of this important synthetic building block, ensuring the integrity of their
subsequent research and development efforts.

References
e 3-Fluoro-4-hydroxybenzaldehyde | C7TH5FO2 | CID 587250.

o Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray,
Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health (NIH).
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 3-Fluoro-4-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106929#spectroscopic-data-for-3-fluoro-4-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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